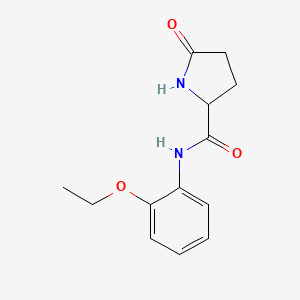

N-(2-ethoxyphenyl)-5-oxoprolinamide

Vue d'ensemble

Description

N-(2-ethoxyphenyl)-5-oxoprolinamide is a chemical compound with a unique structure that includes an ethoxyphenyl group and a 5-oxoprolinamide moiety

Méthodes De Préparation

The synthesis of N-(2-ethoxyphenyl)-5-oxoprolinamide typically involves the reaction of 2-ethoxyaniline with a suitable acylating agent under controlled conditions. One common method involves the use of diethyl oxalate and o-ethylaniline as starting materials . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to yield the desired product. Industrial production methods may involve scaling up this reaction with optimized parameters to ensure high yield and purity.

Analyse Des Réactions Chimiques

N-(2-ethoxyphenyl)-5-oxoprolinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

N-(2-ethoxyphenyl)-5-oxoprolinamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mécanisme D'action

The mechanism of action of N-(2-ethoxyphenyl)-5-oxoprolinamide involves its interaction with specific molecular targets. The ethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the 5-oxoprolinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

N-(2-ethoxyphenyl)-5-oxoprolinamide can be compared with other similar compounds such as:

N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: This compound has a similar ethoxyphenyl group but differs in the amide linkage and additional ethyl group.

(Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one: This compound includes a thioxo-thiazolidinone ring and a nitrobenzylidene group, offering different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

N-(2-ethoxyphenyl)-5-oxoprolinamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions, often utilizing microwave-assisted techniques to enhance yields and reduce reaction times. The compound can be derived from proline derivatives through various modifications that introduce the ethoxyphenyl group.

Anticancer Properties

Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human lung cancer cells (SK-LU-1) and showed potent anti-proliferative activity. The mechanism of action appears to involve:

- Cell Cycle Arrest : The compound induces G2/M phase arrest, which is characteristic of microtubule destabilizing agents. This was evidenced by increased cell accumulation in the G2/M phase and a decrease in G1 and S phases when treated with the compound at concentrations of 0.16 μM and 0.32 μM .

- Caspase Activation : Treatment with this compound resulted in significant activation of caspase-3/7 pathways, indicating its role in promoting apoptosis in cancer cells. The increase in caspase activity was reported to be 4-5 times higher than that induced by standard anticancer agents like Ellipticine at similar concentrations .

Cytotoxicity Profile

The cytotoxicity of this compound was assessed against several cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SK-LU-1 | 0.16 - 0.32 | G2/M phase arrest, caspase activation |

| HepG2 | TBD | TBD |

| MCF7 | TBD | TBD |

| A549 | TBD | TBD |

Note: TBD indicates that specific IC50 values were not provided in the study but are critical for understanding the compound's efficacy across different cell lines.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Cytotoxicity Against Cancer Cells : A study demonstrated that compounds similar to this compound showed enhanced cytotoxicity when modified with specific functional groups, highlighting the importance of structural variations in biological activity .

- Mechanistic Insights : Research has indicated that compounds targeting tubulin polymerization can significantly affect cancer cell proliferation. The ability of this compound to bind to the colchicine site on tubulin suggests a promising avenue for further exploration as a potential anticancer agent .

- Comparative Studies : In comparative analyses, this compound was found to possess superior activity compared to other known agents, reinforcing its potential as a lead compound for drug development.

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-11-6-4-3-5-9(11)15-13(17)10-7-8-12(16)14-10/h3-6,10H,2,7-8H2,1H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNCMTXSDFIPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235287 | |

| Record name | N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4108-13-8 | |

| Record name | N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4108-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.